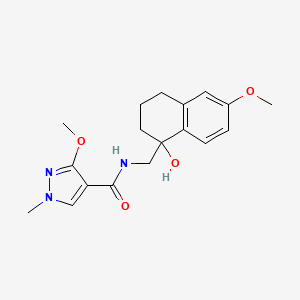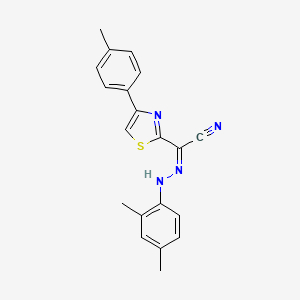
(Z)-N'-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H18N4S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
Thiazole derivatives have been synthesized and tested for antiviral activity against various viruses, such as herpes and parainfluenza viruses. These studies illustrate the potential of thiazole compounds in the development of new antiviral agents. For example, thiazole nucleosides were evaluated for in vitro activity against type 1 herpes virus and type 3 parainfluenza virus, showing significant antiviral activity and acting as active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).
Fluorescent Complexes for DNA Analysis
Thiazole derivatives have been used to create fluorescent complexes with double-stranded DNA, enhancing the fluorescence for DNA analysis significantly. This application is crucial for molecular biology research, offering a tool for sensitive detection and quantitation of nucleic acids (Rye et al., 1992).
Antimicrobial and Anticancer Agents
Research on thiazole derivatives has also extended to their use as antimicrobial and anticancer agents. Studies show that thiazole-based compounds exhibit promising activity against various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents. For instance, some thiazolyl-pyrazole derivatives have been designed, synthesized, and shown to possess anticancer activities, indicating the therapeutic importance of thiazole derivatives in cancer treatment (Sayed et al., 2019).
Catalysis and Polymerization
Thiazole derivatives have found applications in catalysis, such as facilitating transesterification reactions, indicating their utility in chemical synthesis and industrial applications. For example, Fe-Zn double-metal cyanide complexes, related to thiazole chemistry, have been reported as highly efficient solid catalysts for transesterification reactions, showcasing the versatility of thiazole-related compounds in catalytic processes (Srivastava et al., 2006).
Properties
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-4-7-16(8-5-13)19-12-25-20(22-19)18(11-21)24-23-17-9-6-14(2)10-15(17)3/h4-10,12,23H,1-3H3/b24-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLUAILYXBUIDZ-MOHJPFBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)
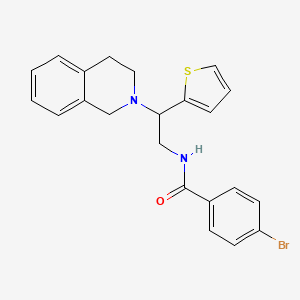
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672257.png)



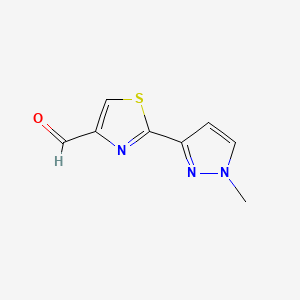

![benzyl (2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2672269.png)
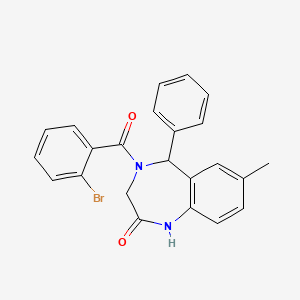
![(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2672272.png)
![[4-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B2672274.png)
